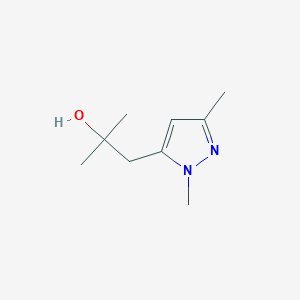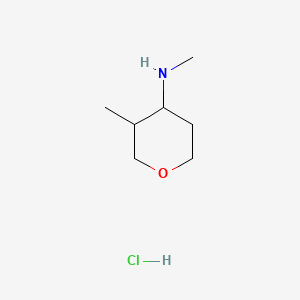
N,3-dimethyloxan-4-aminehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyloxan-4-aminehydrochloride, Mixture of diastereomers, is a synthetic compound belonging to the family of oxanamines. It is characterized by its molecular formula C7H16ClNO and a molecular weight of 165.7 . This compound is typically available as a hydrochloride salt and is used in various scientific research applications.
Preparation Methods
The synthesis of N,3-dimethyloxan-4-aminehydrochloride involves several steps. The synthetic route generally includes the formation of the oxane ring followed by the introduction of the amine group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,3-dimethyloxan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N,3-dimethyloxan-4-aminehydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N,3-dimethyloxan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
N,3-dimethyloxan-4-aminehydrochloride can be compared with other similar compounds, such as:
N-methyl-4-aminotetrahydropyran: This compound has a similar structure but lacks the additional methyl group.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
N,3-dimethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-9-4-3-7(6)8-2;/h6-8H,3-5H2,1-2H3;1H |
InChI Key |
KTRXKKGBJCIGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



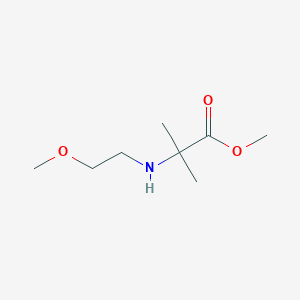
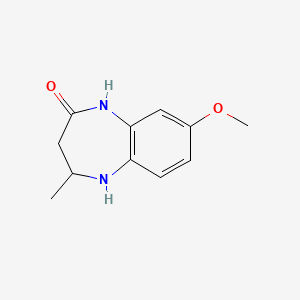
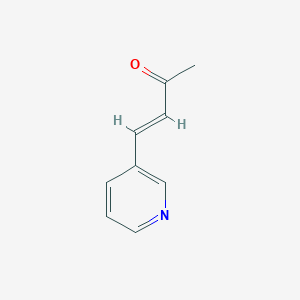
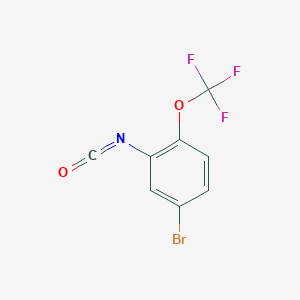

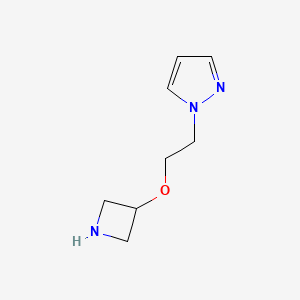
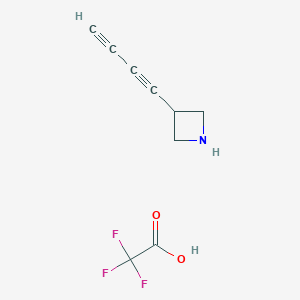
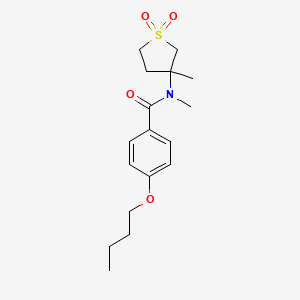
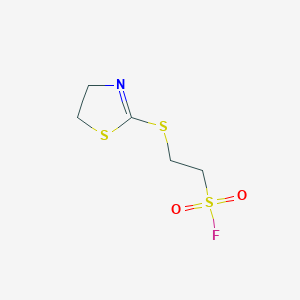
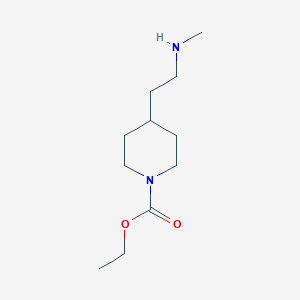
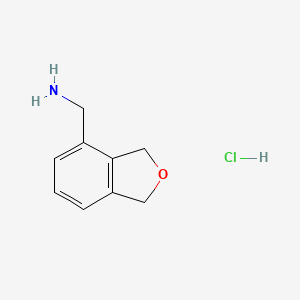
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
